molecular formula C12H17N3O2S B12840901 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B12840901
M. Wt: 267.35 g/mol
InChI Key: HNWXPZGQJIPYCQ-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by a unique structure that includes a piperidine ring fused to a benzothiadiazine ring system. The presence of the 2,2-dioxide group adds to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the reaction of piperidine derivatives with benzothiadiazine precursors. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by cyclization with trimethyl orthoacetate to form the benzothiadiazine ring . Subsequent bromination and nucleophilic substitution reactions are employed to introduce the piperidine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an ATP-sensitive potassium channel activator, modulating ion flow across cell membranes . Additionally, it can interact with AMPA receptors, influencing neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to the presence of both the piperidine and benzothiadiazine rings, which confer distinct chemical and biological properties. Its ability to modulate multiple biological targets makes it a versatile compound for various applications.

Properties

IUPAC Name

3-piperidin-3-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11/h1-2,4,6,11,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWXPZGQJIPYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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